molecular formula C17H18ClFN2O4S2 B2742159 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 887890-81-5

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B2742159
CAS No.: 887890-81-5
M. Wt: 432.91
InChI Key: IRKSLFHCEPHHMH-UHFFFAOYSA-N
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Description

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic piperazine derivative characterized by two distinct aryl sulfonyl groups. The molecule features:

  • Position 1: A sulfonyl-linked 2-chloro-5-(methylsulfonyl)phenyl group. This substituent introduces electron-withdrawing effects due to the chloro and methylsulfonyl groups.
  • The methylsulfonyl group at the 5-position of the phenyl ring distinguishes it from simpler chloro- or fluorophenyl derivatives. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .

Properties

IUPAC Name

1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S2/c1-26(22,23)15-6-7-16(18)17(12-15)27(24,25)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKSLFHCEPHHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative with potential therapeutic applications. Its structural characteristics suggest a mechanism of action that may involve inhibition of specific biological pathways, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN2O4S2
  • Molecular Weight : 408.94 g/mol
  • CAS Number : Not specified

The compound features a piperazine core linked to a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial and antiviral contexts.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antiviral Activity :
    • Analogues of piperazine derivatives have shown promise as selective inhibitors against viruses such as Chikungunya virus (CHIKV). For instance, modifications to the piperazine structure led to increased cytotoxicity and selectivity indices greater than 61 for certain derivatives .
  • Antimicrobial Properties :
    • Sulfonamide compounds are recognized for their broad-spectrum antibacterial activity. Research has demonstrated that related sulfonyl compounds exhibit bactericidal effects against various Gram-positive and Gram-negative bacteria .
  • Cytotoxicity :
    • The cytotoxic effects of similar piperazine derivatives were evaluated, showing varying degrees of effectiveness against cancer cell lines. For instance, some derivatives displayed an IC50 value as low as 18.6 μM, indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to specific structural features:

  • Piperazine Linker : The choice of the piperazine linker has been shown to enhance antiviral activity significantly.
  • Sulfonamide Group : The presence of the sulfonamide moiety is crucial for antibacterial activity, affecting the compound's interaction with bacterial enzymes involved in folate synthesis.

Study 1: Antiviral Efficacy

In a study focusing on antiviral properties, several analogues of the compound were synthesized and tested against CHIKV. The results indicated that modifications in the side chains significantly affected both activity and selectivity. The most potent analogue exhibited a selectivity index greater than 61, indicating its potential as a therapeutic agent against viral infections .

Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to our compound. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . This suggests that our compound could possess similar antimicrobial properties.

Data Tables

Activity Type Compound IC50/MIC (μM) Selectivity Index
AntiviralThis compound18.6 (cytotoxicity)>61
AntibacterialRelated sulfonamide derivatives15.625 - 125N/A

Scientific Research Applications

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for further exploration in drug development:

  • Anticancer Activity : Research indicates that derivatives of sulfonamide compounds, including those with piperazine moieties, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine exhibit apoptotic effects on cancer cells, suggesting potential use as anticancer agents .
  • Antibacterial and Antifungal Activities : The piperazine structure is known for its antibacterial properties. Compounds containing this moiety have been evaluated for their effectiveness against several bacterial strains and fungi. Studies reported promising results for synthesized derivatives against pathogens such as Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : The sulfonamide group has been associated with enzyme inhibition activities, particularly against acetylcholinesterase and urease. This suggests that the compound could be explored for neurological applications or as a treatment for conditions related to enzyme dysregulation .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Refluxing with Base : The compound can be synthesized by refluxing appropriate piperazine derivatives with chlorinated phenols in the presence of bases like KOH or NaOH to facilitate sulfonation reactions .
  • Spectroscopic Analysis : Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Numerous studies have investigated the applications of similar compounds:

Study ReferenceFocus AreaFindings
Anticancer EvaluationNew sulfonamide derivatives showed cytotoxicity against colon, breast, and cervical cancer cell lines.
Antibacterial ActivityPiperazine derivatives displayed significant inhibition against various bacterial strains.
Enzyme InhibitionCompounds demonstrated potent inhibition of acetylcholinesterase, indicating potential neurological applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues and their structural differences are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of Piperazine Derivatives

Compound Name (CAS/ID) R1 (Sulfonyl Group) R4 (Piperazine Position 4) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 2-Chloro-5-(methylsulfonyl)phenyl 4-Fluorophenyl C17H17ClFN2O4S2 437.91 Hypothesized enzyme inhibition potential
1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (CID 985365) 4-Chlorophenyl 4-Fluorophenyl C16H16ClFN2O2S 378.83 Predicted solubility: Moderate in polar solvents
1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine (CAS N/A) 4-Methylphenyl (p-tolyl) 4-Fluorophenyl C17H17FN2O2S 348.40 Used in safety studies; low acute toxicity
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine (CAS 1443289-99-3) 5-Chloro-2-methoxyphenyl Benzyl C18H21ClN2O3S 404.89 Explored in kinase inhibition assays
4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine (CAS 1024523-02-1) 4-Isopropoxyphenyl 5-Chloro-2-methylphenyl C20H24ClN2O3S 422.94 High cost due to complex synthesis
1-(7-Chloro-4-quinolinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine (CAS 643042-15-3) 4-Fluorophenyl 7-Chloro-4-quinolinyl C19H17ClFN3O2S 405.87 Antimalarial/anticancer candidate

Pharmacological and Physicochemical Properties

  • Binding Affinity : Fluorophenyl and chlorophenyl groups are common in CNS-targeting drugs (e.g., self-administration studies in primates with bis(4-fluorophenyl) derivatives ).
  • Toxicity : Safety data for 1-(4-fluorophenyl)-4-(p-tolylsulfonyl)piperazine indicate low acute toxicity, suggesting similar profiles for the target compound .

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